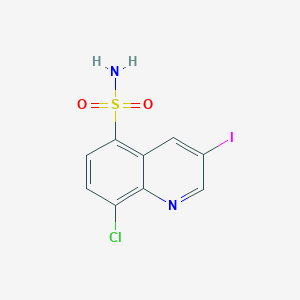
8-Chloro-3-iodoquinoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-3-iodoquinoline-5-sulfonamide is a chemical compound with the molecular formula C9H6ClIN2O2S and a molecular weight of 368.58 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Méthodes De Préparation
The synthesis of 8-Chloro-3-iodoquinoline-5-sulfonamide typically involves the introduction of chloro and iodo substituents onto the quinoline ring, followed by the sulfonation of the quinoline derivative. One common method includes the use of halogenation reactions where quinoline is treated with chlorine and iodine under controlled conditions. The sulfonamide group is then introduced through a sulfonation reaction using reagents like sulfuric acid or chlorosulfonic acid .
Analyse Des Réactions Chimiques
8-Chloro-3-iodoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Applications De Recherche Scientifique
8-Chloro-3-iodoquinoline-5-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of antimicrobial and anticancer agents due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Chloro-3-iodoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making it effective as an antimicrobial or anticancer agent .
Comparaison Avec Des Composés Similaires
8-Chloro-3-iodoquinoline-5-sulfonamide can be compared with other quinoline derivatives such as:
5-Chloro-8-hydroxyquinoline: Known for its use in antifungal treatments.
8-Hydroxyquinoline: Widely used in the synthesis of metal chelates and as a fluorescent probe.
Clioquinol (5-Chloro-7-iodo-8-quinolinol): Used as a topical treatment for fungal and bacterial infections.
Each of these compounds has unique properties and applications, but this compound stands out due to its specific combination of chloro, iodo, and sulfonamide groups, which confer unique reactivity and biological activity.
Propriétés
Numéro CAS |
1334147-89-5 |
|---|---|
Formule moléculaire |
C9H6ClIN2O2S |
Poids moléculaire |
368.58 g/mol |
Nom IUPAC |
8-chloro-3-iodoquinoline-5-sulfonamide |
InChI |
InChI=1S/C9H6ClIN2O2S/c10-7-1-2-8(16(12,14)15)6-3-5(11)4-13-9(6)7/h1-4H,(H2,12,14,15) |
Clé InChI |
PLXPYEJZZGVTOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1S(=O)(=O)N)C=C(C=N2)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


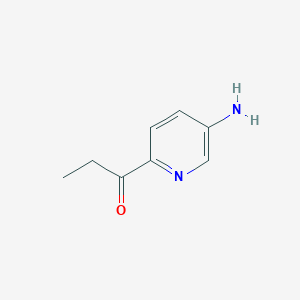
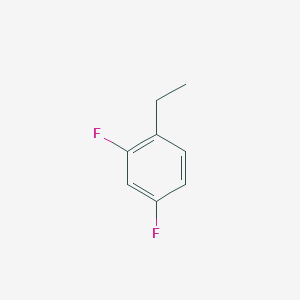
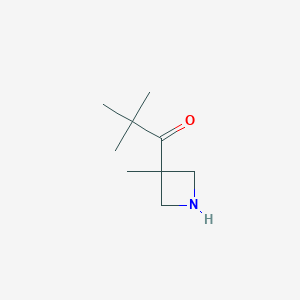
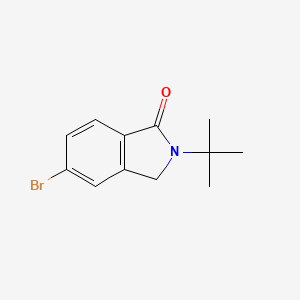
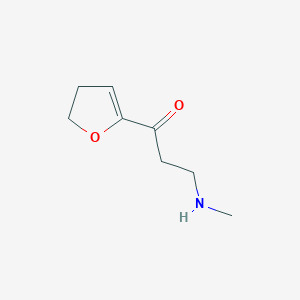
![4-[1-(Aminomethyl)cyclopropyl]oxepan-4-ol](/img/structure/B13177318.png)
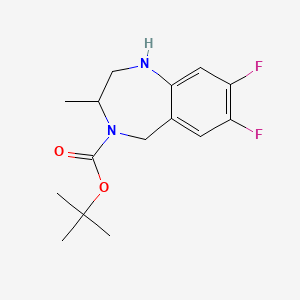
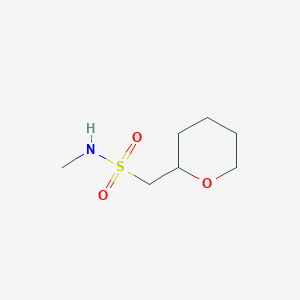
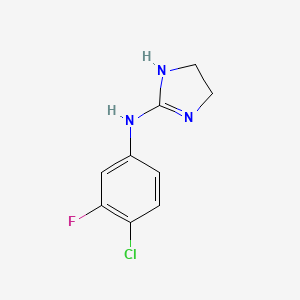
![tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate](/img/structure/B13177352.png)
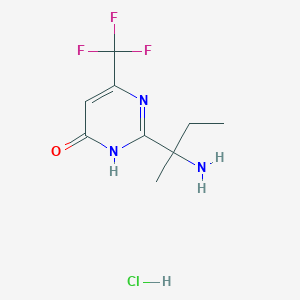
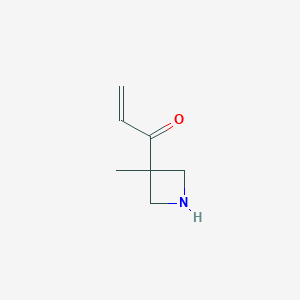
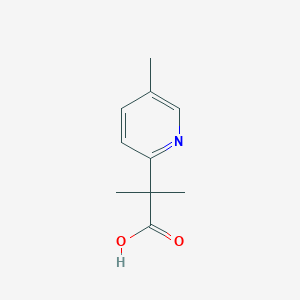
![4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde](/img/structure/B13177385.png)
